molecular formula C11H21NO B6432047 (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol CAS No. 174293-30-2

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol

Cat. No.: B6432047
CAS No.: 174293-30-2
M. Wt: 183.29 g/mol
InChI Key: UXCABTUQGBBPPF-QWRGUYRKSA-N
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Description

(1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a piperidine substitution, presented as a single stereoisomer. This high-purity compound is intended for research use only and is a valuable scaffold in medicinal chemistry and drug discovery. The defined stereochemistry of the molecule is critical for studying structure-activity relationships and for the synthesis of more complex, stereospecific targets . The piperidine moiety is a privileged structure in pharmacology, found in a wide range of bioactive molecules. As such, this compound serves as a versatile chiral building block or intermediate for the development of potential therapeutic agents. Its stereochemistry is rigorously controlled to ensure consistency in research applications, particularly in the exploration of receptor-ligand interactions where absolute configuration can profoundly influence binding affinity and selectivity . Researchers can leverage this compound in the design and synthesis of novel molecules for pharmacological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2S)-2-piperidin-1-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCABTUQGBBPPF-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

L-Serine as a Chiral Building Block

The Jackson group’s organozinc methodology provides a foundational approach for constructing the (1R,2R) configuration. L-Serine is converted to a β-aminoalkyl zinc iodide, which undergoes copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene. Subsequent cyclization with sodium hydride yields 5-methylene piperidines, which are hydrogenated to produce cis- and trans-5-methyl-2-substituted piperidines (Scheme A). The stereochemical outcome depends on the protecting group: TFA derivatives exhibit higher diastereoselectivity (dr 7:1) compared to Boc-protected analogues (dr 3:1).

Table 1: Hydrogenation Outcomes of 5-Methylene Piperidines

Protecting GroupCatalystTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
TFAPd/C, H₂257:185
BocPd/C, H₂253:178

Organometallic Approaches for Piperidine Ring Formation

Palladium-Catalyzed Cycloadditions

Bambal and Kemmitt’s [3+3] cycloaddition strategy employs palladium-trimethylenemethane (Pd-TMM) complexes to construct the piperidine core. Enantiopure aziridines, derived from amino acids, react with Pd-TMM complex 29 to form 5-methylene piperidines in >90% yield (Scheme 4). This method preserves chirality from the aziridine precursor, enabling direct access to the (1R,2R) configuration.

Ring-Closing Metathesis (RCM)

Sun et al. demonstrated RCM using Hoveyda-Grubbs catalyst 81 to form unsaturated pipecolate derivatives (Scheme 5). Allylation of morpholin-2-one 31 , followed by N-allylation and RCM, yields a cyclohexene intermediate, which undergoes regioselective hydrogenation to install the hydroxyl group with >95% enantiomeric excess.

Reductive Amination and Cyclization

Reductive Cyclization of 6-Oxoamino Acids

SubstrateReducing AgentSolventTemperature (°C)Yield (%)
68 LiAlH₄THF0 → 2573
69 H₂, Pd/CEtOAc2589

Stereochemical Control via Sharpless Asymmetric Dihydroxylation

Takahata and Shimizu applied Sharpless asymmetric dihydroxylation (AD) to install stereocenters in 6-methylpipecolic acid (Scheme 12). AD of 1,6-heptadiene with (DHQD)₂-PYR ligand gives diol 71 , which is converted to epoxide 72 and further functionalized. This method achieves >90% ee for the (1R,2R) isomer but requires extensive protecting group manipulations.

Continuous-Flow Synthesis for Scalability

EvitaChem’s industrial-scale synthesis of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol highlights the utility of continuous-flow reactors for chiral cyclohexanol derivatives. By optimizing residence time (15–30 min) and temperature (60–80°C), this method achieves 92% yield and >99% purity, demonstrating applicability to (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol.

Scientific Research Applications

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds


Key Observations :

  • Electronic Effects : The trifluoromethyl group in analogs like 32c enhances metabolic stability and electron-withdrawing properties, impacting binding affinity .
  • Steric Bulk: Piperidine (6-membered ring) in the parent compound provides greater conformational flexibility compared to cyclopropyl (3-membered ring) or dimethylamino groups .
  • Pharmacological Targets: Tramadol and SCRAs like CP 55940 demonstrate how minor structural changes redirect applications from catalysis to therapeutic use .

Physicochemical Properties

Property (1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-ol Tramadol (1R,2R)-2-(Trifluoromethyl) Analog
LogP (Lipophilicity) ~2.1 (predicted) 1.35 ~3.5 (CF3 group increases logP)
Aqueous Solubility Low (polar piperidine vs. hydrophobic cyclohexanol) 50 mg/mL (HCl salt) Very low (CF3 reduces solubility)
Hydrogen Bond Donors 1 (OH group) 2 (OH and NH) 1 (OH)

Notes:

  • The piperidine group enhances basicity (pKa ~10) compared to dimethylamino (pKa ~9.5) or anilino (pKa ~4.5) analogs .
  • Trifluoromethyl derivatives exhibit improved membrane permeability but require formulation adjustments for bioavailability .

Catalytic Efficiency

In the methanolysis of cyclic anhydrides, (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol achieves enantiomeric excess (ee) >90% via a base-catalyzed mechanism, outperforming smaller amines (e.g., cyclopropylamino analogs) due to superior transition-state stabilization .

Biological Activity

(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol is a chiral compound recognized for its potential biological activities. Its stereochemistry significantly influences its interactions with biological targets, making it a subject of interest in pharmacological research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23NO
  • Molecular Weight : 197.32 g/mol
  • Structure : The compound features a piperidine ring attached to a cyclohexanol moiety, which is crucial for its biological interactions.

The biological activity of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various signaling pathways, influencing physiological responses such as pain perception and neurochemical signaling.

Key Mechanisms:

  • Receptor Binding : The compound binds to neurotransmitter receptors, potentially altering synaptic transmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol exhibits significant biological activities relevant to pain management and neurological disorders.

Table 1: Biological Activities and Effects

Activity TypeDescriptionReference
Analgesic EffectsDemonstrates potential for pain relief in animal models.
Neuroprotective EffectsMay protect neuronal cells from damage in experimental models.
Antimicrobial ActivityExhibits activity against certain bacterial strains, indicating potential therapeutic uses.

Case Studies

Several studies have explored the biological effects of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol:

  • Analgesic Study : A study conducted on rodents demonstrated that the compound significantly reduced pain responses in models of acute and chronic pain. This suggests its potential use in developing new analgesics.
  • Neuroprotective Research : In vitro studies indicated that (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol could reduce oxidative stress markers in neuronal cell cultures, highlighting its neuroprotective properties.
  • Antimicrobial Evaluation : Research assessing the antimicrobial efficacy revealed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value indicating strong potential for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityNotes
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-olSignificant receptor modulationEnhanced basicity due to dimethylamino group.
2-(pyridin-3-yl)cyclohexanoneLimited activityLacks hydroxyl group affecting reactivity.
2-(pyridin-3-yl)cyclohexanolModerate activityDifferent stereoisomers exhibit varied effects.

Q & A

Q. What are the typical synthetic routes for (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol in academic research?

Methodological Answer: The compound is synthesized via asymmetric amination of meso-epoxides using chiral catalysts. For example, soybean polysaccharide (e.g., Soyafibe S-DN) catalyzes the reaction of 1,2-epoxycyclohexane with cyclopropylamine to yield the enantiomerically pure product. Key parameters include reaction temperature (e.g., 180–200°C) and solvent selection (e.g., methanol or dichloromethane), with purification via column chromatography .

Q. How is the stereochemical configuration of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol confirmed experimentally?

Methodological Answer: Chiral HPLC and X-ray crystallography are standard methods. For instance, enantiomeric excess (ee) is quantified using chiral stationary phases, while X-ray analysis of derivatives (e.g., urea complexes) provides definitive stereochemical assignments .

Q. What are the primary applications of this compound in catalysis?

Q. How can researchers address solubility challenges in biological assays involving derivatives of this compound?

Methodological Answer: Derivatization strategies, such as introducing hydrophilic groups (e.g., quinoline substituents), improve aqueous solubility. Purification via methanol/ammonium hydroxide gradients in dichloromethane enhances yield and purity .

Q. What biological targets are associated with structurally related cyclohexanol derivatives?

Methodological Answer: Related compounds interact with enzymes (e.g., phosphodiesterase III) or receptors via hydrogen bonding and hydrophobic interactions. For example, (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol is a key intermediate in phosphodiesterase inhibitors .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported catalytic efficiencies of (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol?

Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways (e.g., base-catalyzed vs. nucleophile-catalyzed mechanisms) to identify rate-limiting steps. Conformational analysis of the catalyst under varying conditions (solvent, temperature) explains discrepancies in enantioselectivity .

Q. What experimental designs optimize enantioselectivity in asymmetric amination using this compound?

Methodological Answer: Screening chiral auxiliaries (e.g., (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-amine) and reaction parameters (e.g., solvent polarity, catalyst loading) enhances ee. Reusable biocatalysts like Soyafibe S-DN reduce environmental impact while maintaining efficiency .

Q. How do researchers reconcile conflicting data on biological activity between enantiomers of cyclohexanol derivatives?

Methodological Answer: Comparative assays using enantiopure samples (isolated via chiral chromatography) and molecular docking studies clarify stereospecific interactions. For example, (1R,2R) vs. (1S,2S) configurations may show divergent binding affinities to targets like opioid receptors .

Q. What mechanistic insights explain the compound’s role in biocatalytic epoxide ring-opening reactions?

Methodological Answer: Kinetic studies with halohydrin dehalogenase HheG reveal regioselective azide attack on epoxides. Stereochemical outcomes (e.g., 2-azido-1-cyclohexanol formation) are probed via NMR and LCMS to validate proposed mechanisms .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of derivatives?

Methodological Answer: Systematic substitution of the piperidine or cyclohexanol moieties (e.g., fluorobenzoyl or quinoline groups) is analyzed using in vitro assays and ADMET modeling. Derivatives like (1R,2R)-2-((7-bromoquinolin-4-yl)amino)cyclohexan-1-ol demonstrate enhanced potency against trypanosomal targets .

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